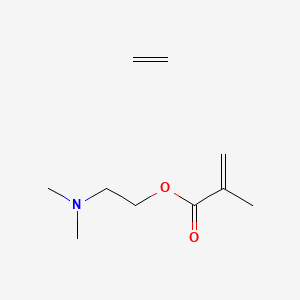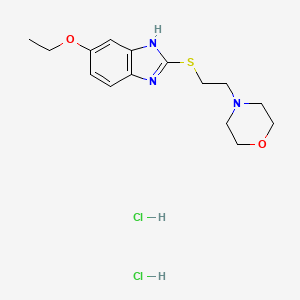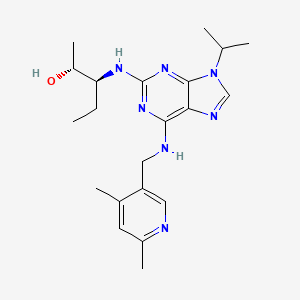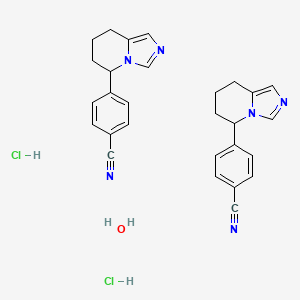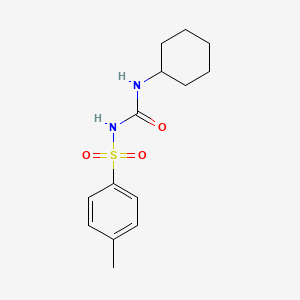
Glycyclamide
Übersicht
Beschreibung
Glycyclamide, also known as tolcyclamide, is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. It is closely related to tolbutamide, with a cyclohexyl ring in place of the butyl group. This compound is used primarily as an antidiabetic medication to treat type 2 diabetes by increasing the release of insulin from the pancreas .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Glycyclamid kann durch die Reaktion von Cyclohexylamin mit p-Toluolsulfonylisocyanat synthetisiert werden. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei Cyclohexylamin als Nukleophil wirkt und die Isocyanatgruppe angreift, um die gewünschte Sulfonylharnstoffverbindung zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Glycyclamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Glycyclamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Glycyclamid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Glycyclamid in seine entsprechenden Aminderivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Sulfonylharnstoffderivate.
Wissenschaftliche Forschungsanwendungen
Glycyclamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Chemie und Reaktivität von Sulfonylharnstoffen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Insulinsekretion und die Funktion der Betazellen der Bauchspeicheldrüse.
Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von Typ-2-Diabetes und seine Auswirkungen auf den Blutzuckerspiegel.
Industrie: Wird bei der Entwicklung neuer Antidiabetika und Formulierungen verwendet
Wirkmechanismus
Glycyclamid wirkt, indem es an die ATP-sensitiven Kaliumkanäle (K_ATP) bindet und die inhibitorische regulatorische Untereinheit des Sulfonylharnstoffrezeptors 1 (SUR1) in den Betazellen der Bauchspeicheldrüse hemmt. Diese Hemmung führt zu einer Depolarisation der Zellmembran, zur Öffnung spannungsabhängiger Kalziumkanäle und zu einem Anstieg des intrazellulären Kalziumspiegels. Der erhöhte Kalziumspiegel löst die Exozytose von Insulin enthaltenden Granula aus und erhöht so die Insulinausschüttung .
Wirkmechanismus
Glycyclamide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells. This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels, leading to an increase in intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin release .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tolbutamid: Ähnliche Struktur, aber mit einer Butylgruppe anstelle eines Cyclohexylrings.
Glipizid: Potenterer Sulfonylharnstoff mit einem anderen Substitutionsmuster.
Glibenclamid: Ein weiterer Sulfonylharnstoff mit einer anderen Struktur und einer höheren Potenz
Einzigartigkeit
Glycyclamid ist aufgrund seines Cyclohexylrings einzigartig, der im Vergleich zu anderen Sulfonylharnstoffen unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Es ist weniger potent als Glipizid, bietet aber eine Alternative für Patienten, die möglicherweise nicht gut auf andere Sulfonylharnstoffe ansprechen .
Eigenschaften
CAS-Nummer |
664-95-9 |
|---|---|
Molekularformel |
C14H20N2O3S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
RIGBPMDIGYBTBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
Aussehen |
Solid powder |
melting_point |
175.0 °C |
Key on ui other cas no. |
664-95-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-cyclohexyl-3-(p- toluenesulfonyl)urea cyclamide glycyclamide tolcyclamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)
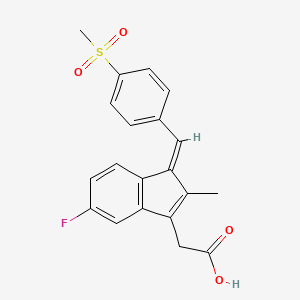
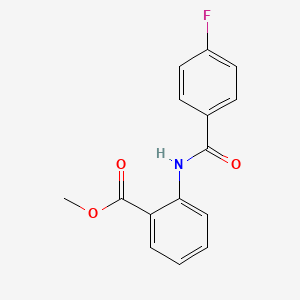

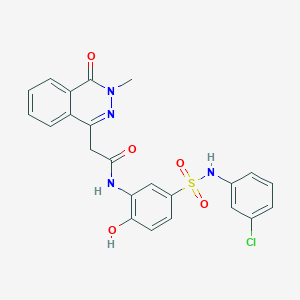

![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)
